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Abstract: 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a substituted pyrazole

derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The

pyrazole scaffold is a privileged structure, forming the core of numerous FDA-approved

pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the core

physicochemical properties of this compound, offering both established data and validated

experimental protocols for its synthesis, characterization, and evaluation. By synthesizing

theoretical knowledge with practical methodologies, this document serves as a vital resource

for researchers aiming to utilize this versatile building block in drug discovery and development

programs.

Introduction
The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry.[3] Its unique electronic properties, ability to act as

both a hydrogen bond donor and acceptor, and its role as an effective bioisostere for phenyl
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rings have cemented its importance.[2] The therapeutic diversity of pyrazole-containing drugs is

vast, encompassing anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer

therapies.[3][4] The consistent success of this scaffold underscores the need for a deep

understanding of its derivatives, which serve as critical intermediates in the synthesis of novel

therapeutic agents.[5]

Profile of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-
Carbaldehyde
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (hereafter referred to as the "target

compound") is a key synthetic intermediate. The presence of a reactive aldehyde group at the

C4 position—the preferred site for electrophilic substitution on the pyrazole ring—makes it an

ideal precursor for constructing more complex molecular architectures.[3] The N1-tert-butyl and

C3,C5-dimethyl substitutions provide steric bulk and modulate lipophilicity, which are critical

parameters for influencing pharmacokinetic and pharmacodynamic profiles. This guide

elucidates the foundational properties essential for its effective use in research.

Core Physicochemical Properties
A summary of the key identifying and calculated properties of the target compound is presented

below. This data is fundamental for its handling, characterization, and application in synthetic

workflows.

Table 1: Molecular Identity and Properties
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Property Value Source

IUPAC Name
1-tert-butyl-3,5-dimethyl-1H-

pyrazole-4-carbaldehyde
[6]

CAS Number 647824-51-9 [6]

Molecular Formula C₁₀H₁₆N₂O [6]

Molecular Weight 180.25 g/mol [6]

Canonical SMILES
CC1=NN(C(C)

(C)C)C(C)=C1C=O
[6][7]

InChI Key
WQHXOHHEPNBXMF-

UHFFFAOYSA-N
[6]

Purity (Typical) ≥95-97% [6][7]

Calculated LogP 1.498 [6]

Synthesis and Purification
Rationale: While commercially available in research quantities, an in-house synthesis may be

required for larger scale applications or to achieve specific purity standards. The most reliable

and widely used method for introducing a formyl group at the C4 position of an activated

pyrazole is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent,

typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-

dimethylformamide (DMF).[10]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier

reagent), which is attacked by the electron-rich C4 position of the N-substituted pyrazole.

Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8]

Experimental Protocol: Synthesis
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5
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eq.) to 0 °C in an ice bath.

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the

cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the

mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

Reaction: Dissolve the starting material, 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1 eq.), in a

minimal amount of DMF and add it dropwise to the reaction mixture.

Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to

80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography

(TLC).[9][11]

Workup: Cool the mixture to room temperature and carefully pour it into a beaker containing

crushed ice and water. Basify the aqueous solution to pH 8-9 with a saturated sodium

bicarbonate or sodium hydroxide solution to hydrolyze the intermediate and precipitate the

crude product.

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude residue via flash column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthetic and purification process.
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Caption: Workflow for the synthesis and purification of the target compound.
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Spectroscopic and Structural Characterization
Rationale: Unambiguous confirmation of the chemical structure and assessment of purity are

critical. A combination of NMR, IR, and MS provides a comprehensive analytical profile. While

specific experimental spectra for this compound are not widely published, the expected data

can be reliably predicted based on its structure and data from analogous compounds.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and

diagnostic.

δ ~ 9.8-10.1 ppm (s, 1H): Aldehyde proton (-CHO).

δ ~ 2.4-2.6 ppm (s, 3H): Methyl protons at C5.

δ ~ 2.2-2.4 ppm (s, 3H): Methyl protons at C3.

δ ~ 1.6-1.8 ppm (s, 9H):tert-Butyl protons.

¹³C NMR (101 MHz, CDCl₃):

δ ~ 185-190 ppm: Aldehyde carbonyl carbon (C=O).

δ ~ 150-155 ppm: Pyrazole ring carbon C5.

δ ~ 140-145 ppm: Pyrazole ring carbon C3.

δ ~ 110-115 ppm: Pyrazole ring carbon C4.

δ ~ 60-65 ppm: Quaternary carbon of the tert-butyl group.

δ ~ 29-31 ppm: Methyl carbons of the tert-butyl group.

δ ~ 12-15 ppm: Methyl carbon at C5.

δ ~ 10-12 ppm: Methyl carbon at C3.
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Protocol: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[14] Acquire

spectra on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy
Expected Absorptions (ATR-FTIR):

~2970 cm⁻¹: C-H stretching (aliphatic).

~2870 and ~2770 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi

resonance doublet).

~1670-1690 cm⁻¹: Strong, sharp C=O stretching of the conjugated aldehyde, which is

highly diagnostic.[15]

~1550-1580 cm⁻¹: C=N/C=C stretching of the pyrazole ring.

Protocol: Obtain a spectrum of the solid sample directly using a diamond attenuated total

reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)
Expected Ionization (ESI+): The compound is expected to ionize readily under electrospray

ionization (ESI) in positive mode.

Expected [M+H]⁺: 181.1335 (Calculated for C₁₀H₁₇N₂O⁺).

Protocol: Prepare a dilute solution of the compound in methanol or acetonitrile. Infuse the

solution directly into an ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for

high-resolution mass measurement to confirm the elemental composition.

Workflow for Analytical Characterization
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Caption: Standard workflow for the analytical characterization of the title compound.

Physicochemical Property Determination
Rationale: Properties such as solubility and melting point are not readily available in the

literature and are critical for drug development. Low aqueous solubility can hinder

bioavailability and complicate in vitro screening.[16] The melting point is a key indicator of

purity.

Aqueous Solubility
Context: Given the compound's aromatic nature and a calculated LogP of ~1.5, moderate to

low aqueous solubility is anticipated. Determining this value is crucial for designing

formulations and interpreting biological assay results. The shake-flask method is the gold

standard for determining thermodynamic solubility.[17][18]

Experimental Protocol: Shake-Flask Method

Preparation: Add an excess amount of the solid compound to a series of vials containing a

buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is
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present that some remains undissolved at equilibrium.[19]

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-

controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to

ensure equilibrium is reached.[19][20]

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the

undissolved solid.

Sampling: Carefully withdraw an aliquot of the clear supernatant.

Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and

quantify the concentration of the dissolved compound using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a

standard curve.

Melting Point
Context: A sharp melting point over a narrow range (e.g., < 2 °C) is indicative of a high-purity

crystalline solid. Broad melting ranges often suggest the presence of impurities.

Experimental Protocol:

Sample Preparation: Place a small amount of the dry, crystalline powder into a capillary

tube and compact the material.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and

record the temperature range from the first appearance of liquid to the complete

liquefaction of the solid.

Conclusion and Future Directions
This guide establishes a foundational understanding of 1-Tert-Butyl-3,5-Dimethyl-1H-
Pyrazole-4-Carbaldehyde, a compound of high value to medicinal chemists. The provided

data and protocols for its synthesis, characterization, and property determination offer a

comprehensive framework for its application in research. The aldehyde functionality serves as
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a versatile chemical handle for diversification, enabling its use in the construction of compound

libraries for high-throughput screening. Future work should focus on generating experimental

data for solubility and melting point, and exploring its derivatization to probe structure-activity

relationships in various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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